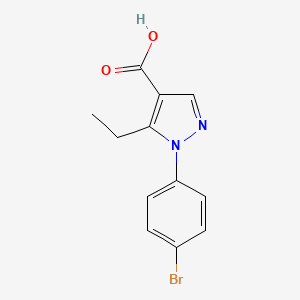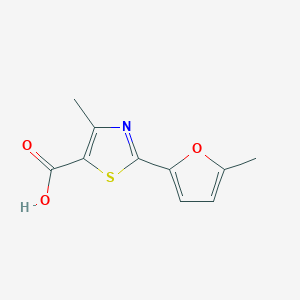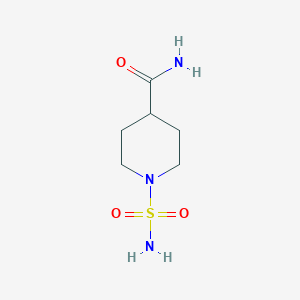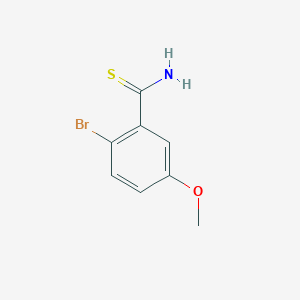![molecular formula C13H11BrO3 B1518947 3-[5-(2-Bromphenyl)furan-2-yl]propansäure CAS No. 1018586-62-3](/img/structure/B1518947.png)
3-[5-(2-Bromphenyl)furan-2-yl]propansäure
Übersicht
Beschreibung
“3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid” is a chemical compound with the molecular formula C13H11BrO3 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid” consists of a furan ring attached to a propanoic acid group via a phenyl ring substituted with a bromine atom . The exact structural details may vary depending on the specific conditions and reactions used in its synthesis.Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antimikrobielle Mittel
Diese Verbindung hat sich bei der Synthese von antimikrobiellen Mitteln als vielversprechend erwiesen. Derivate von Furanverbindungen, einschließlich solcher, die mit 3-[5-(2-Bromphenyl)furan-2-yl]propansäure verwandt sind, wurden auf ihre Wirksamkeit gegen verschiedene Bakterienstämme wie Escherichia coli und Staphylococcus aureus sowie Pilze wie Candida albicans untersucht . Diese Eigenschaften machen sie zu einem Kandidaten für weitere Forschungen zur Entwicklung neuer Antibiotika und Antimykotika.
Materialwissenschaften: Polymersynthese
In der Materialwissenschaft werden Furanderivate zur Synthese von Polymeren, Harzen und Klebstoffen verwendet . Die einzigartige chemische Struktur von This compound könnte zur Entwicklung neuartiger Materialien mit spezifischen Eigenschaften wie erhöhter Haltbarkeit oder thermischer Stabilität führen.
Umweltwissenschaften: Umweltfreundliche Lösungsmittel
Die Umweltanwendungen von Furanderivaten umfassen die Entwicklung von umweltfreundlichen Lösungsmitteln. Diese Verbindungen können potenziell gefährlichere Lösungsmittel in verschiedenen industriellen Prozessen ersetzen, wodurch die Umweltbelastung verringert und die Nachhaltigkeit verbessert wird .
Analytische Chemie: Chromatographiestandards
In der analytischen Chemie könnten This compound und ihre Derivate aufgrund ihrer unterschiedlichen chemischen Signaturen als Standards oder Reagenzien in der chromatographischen Analyse dienen. Dies kann bei der Identifizierung und Quantifizierung komplexer Gemische helfen .
Biochemie: Enzyminhibitionstudien
Biochemisch ist bekannt, dass Furanderivate mit Enzymen interagieren und zur Untersuchung der Enzyminhibition verwendet werden können, was für das Verständnis von Stoffwechselwegen und die Entwicklung von Medikamenten zur gezielten Beeinflussung bestimmter Enzyme entscheidend ist .
Pharmakologie: Medikamentenentwicklung
In der Pharmakologie finden sich die in Furanverbindungen vorhandenen Strukturmotive häufig in Medikamenten, die eine Vielzahl von Krankheiten bekämpfen. Die Erforschung von This compound könnte zur Entdeckung neuer Pharmakophore und zur Entwicklung von Medikamenten mit neuartigen Wirkmechanismen führen .
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interactions with its targets .
Biochemische Analyse
Biochemical Properties
3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid on cellular processes are diverse and depend on the specific cell type and context. In some studies, this compound has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid can affect gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific enzymes, leading to either inhibition or activation of their activity. For example, the compound can inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play crucial roles in cell signaling . Additionally, 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid can interact with DNA and RNA, potentially affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound, which can complicate the interpretation of experimental results.
Dosage Effects in Animal Models
The effects of 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid in animal models vary depending on the dosage administered. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can lead to toxic effects, including liver and kidney damage, due to the formation of reactive intermediates and oxidative stress . It is crucial to determine the appropriate dosage to balance the therapeutic benefits and potential adverse effects.
Metabolic Pathways
3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites, including hydroxylated and conjugated products . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
The transport and distribution of 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, organic anion-transporting polypeptides (OATPs) are known to facilitate the uptake of this compound into cells . Once inside the cell, the compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid is crucial for its activity and function. The compound has been shown to localize to various cellular compartments, including the nucleus, where it can interact with DNA and transcription factors . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and localization of the compound within the cell . These modifications can direct the compound to specific organelles, such as the mitochondria or lysosomes, where it can participate in distinct biochemical processes.
Eigenschaften
IUPAC Name |
3-[5-(2-bromophenyl)furan-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-5,7H,6,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIOKEGADFKSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



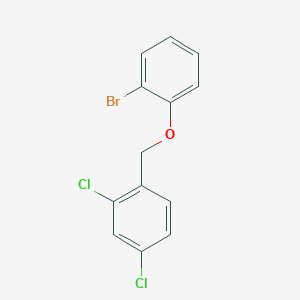
![2-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B1518869.png)
![4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518871.png)
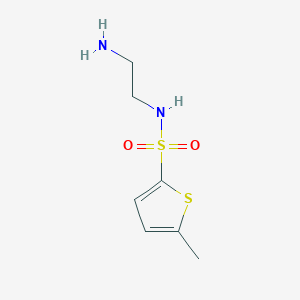
![5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B1518875.png)

![4-[4-(Cyanomethyl)phenoxy]benzoic acid](/img/structure/B1518878.png)
